

Mass Spectrum Fragmentation of 2,3,5-Trimethyloctane: A Technical Guide

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Compound of Interest		
Compound Name:	2,3,5-Trimethyloctane	
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This technical guide provides a detailed analysis of the expected mass spectrum fragmentation pattern of **2,3,5-trimethyloctane**. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide is based on the well-established principles of electron ionization (EI) mass spectrometry of branched alkanes. The information herein serves as a predictive framework for the identification and structural elucidation of **2,3,5-trimethyloctane** in complex mixtures.

Predicted Mass Spectrum Fragmentation Pattern

Electron ionization of **2,3,5-trimethyloctane** (C11H24, molecular weight: 156.31 g/mol) is anticipated to induce fragmentation primarily at the points of branching to form the most stable carbocations. The molecular ion peak (M+) at m/z 156 is expected to be of very low abundance or entirely absent, a characteristic feature of highly branched alkanes.[1][2][3] The fragmentation process is dominated by the cleavage of C-C bonds adjacent to the tertiary and secondary carbons, leading to the loss of various alkyl radicals.

The structure of **2,3,5-trimethyloctane** is as follows:

The most probable fragmentation pathways involve the formation of stable secondary and tertiary carbocations. The loss of the largest alkyl group at a branching point is generally favored.[3]



Primary Fragmentation Pathways and Key Ions

The primary fragmentation of the **2,3,5-trimethyloctane** molecular ion is predicted to occur at the C2-C3, C3-C4, C4-C5, and C5-C6 bonds. Cleavage at these positions will generate a series of carbocations that will be detected by the mass spectrometer. The relative abundance of these fragment ions is dependent on the stability of the resulting carbocation and the neutral radical lost.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for **2,3,5-trimethyloctane**, their corresponding m/z values, the neutral loss, and their expected relative abundance based on carbocation stability.

m/z	Ion Formula	Neutral Loss	Proposed Fragment Structure	Predicted Relative Abundance
141	C10H21+	•CH3	[M - CH3]+	Low
127	C9H19+	•C2H5	[M - CH2CH3]+	Medium
113	C8H17+	•C3H7	[M - CH2CH2CH3]+	High
99	C7H15+	•C4H9	[M - CH(CH3)CH2CH 3]+	Medium
85	C6H13+	•C5H11	Cleavage at C5- C6	High
71	C5H11+	•C6H13	Cleavage at C4- C5	High
57	C4H9+	•C7H15	Cleavage at C3- C4	High (likely base peak)
43	C3H7+	•C8H17	Cleavage at C2- C3	High



Experimental Protocol for GC-MS Analysis

The following is a representative experimental protocol for the analysis of branched alkanes like **2,3,5-trimethyloctane** using Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. Sample Preparation

- Dissolve the sample containing **2,3,5-trimethyloctane** in a volatile organic solvent such as hexane or dichloromethane to a final concentration of approximately 100 μg/mL.
- If necessary, filter the sample through a 0.2 μ m syringe filter to remove any particulate matter.

3.2. Gas Chromatography (GC) Conditions

- GC System: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent non-polar capillary column.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless (or split, depending on concentration).
- Injection Volume: 1 μL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.

3.3. Mass Spectrometry (MS) Conditions

• MS System: Agilent 5977A MSD or equivalent.







• Ionization Mode: Electron Ionization (EI).

• Ionization Energy: 70 eV.[4]

Source Temperature: 230 °C.[4]

• Quadrupole Temperature: 150 °C.

Mass Range: m/z 35-400.

Scan Speed: 2 scans/second.

• Transfer Line Temperature: 280 °C.

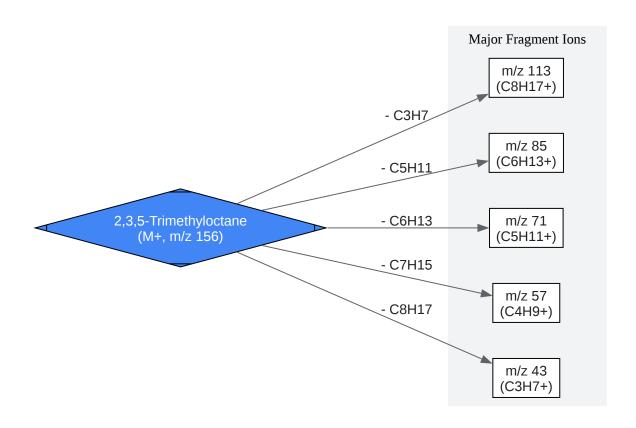
3.4. Data Analysis

- Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 2,3,5-trimethyloctane.
- Identify the molecular ion (if present) and the major fragment ions.
- Compare the obtained mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation, if a spectrum for 2,3,5-trimethyloctane is available. In the absence of a reference spectrum, the predicted fragmentation pattern in this guide can be used for tentative identification.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways of **2,3,5-trimethyloctane**.

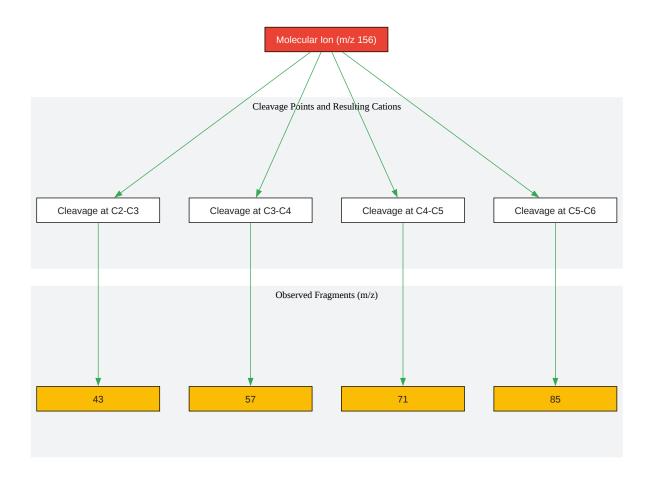




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Caption: Predicted major fragmentation pathways of **2,3,5-trimethyloctane**.





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Caption: Logical workflow of **2,3,5-trimethyloctane** fragmentation.

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